molecular formula C23H33N5O4 B2986066 tert-butyl (1-oxo-1-(4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)propan-2-yl)carbamate CAS No. 2034201-09-5

tert-butyl (1-oxo-1-(4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)propan-2-yl)carbamate

Cat. No.: B2986066
CAS No.: 2034201-09-5
M. Wt: 443.548
InChI Key: GEYXTGGVIRIANS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (1-oxo-1-(4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)propan-2-yl)carbamate is a useful research compound. Its molecular formula is C23H33N5O4 and its molecular weight is 443.548. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • Interplay of Hydrogen Bonds : Research on carbamate derivatives, including compounds structurally related to the query chemical, focuses on their synthesis and structural characterization through X-ray diffraction, highlighting the significance of hydrogen bonds in assembling molecules into three-dimensional architectures (Das et al., 2016).

  • Synthesis Techniques : Another study details the preparation of a 2-Amido Substituted Furan, illustrating the methods used for synthesizing complex carbamate structures and their reactions, which can be applied to similar compounds (Padwa et al., 2003).

Molecular Structure and Biological Evaluation

  • X-ray Diffraction Studies : The synthesis and biological evaluation of a tert-butyl piperazine-1-carboxylate derivative was characterized, including its molecular structure confirmed by X-ray diffraction, offering insights into the structural basis of its biological activity (Sanjeevarayappa et al., 2015).

  • Stereoselective Synthesis : Research on the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles, similar to the compound , provides information on the chemical synthesis strategies that can control the stereochemistry of complex organic molecules (Moskalenko & Boev, 2014).

Applications in Drug Development

  • Anticancer Drug Intermediates : A study outlined a high-yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, demonstrating the relevance of similar compounds in the development of therapeutics (Zhang et al., 2018).

Properties

IUPAC Name

tert-butyl N-[1-[4-[[4-(2-methylphenyl)-5-oxo-1H-1,2,4-triazol-3-yl]methyl]piperidin-1-yl]-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N5O4/c1-15-8-6-7-9-18(15)28-19(25-26-21(28)30)14-17-10-12-27(13-11-17)20(29)16(2)24-22(31)32-23(3,4)5/h6-9,16-17H,10-14H2,1-5H3,(H,24,31)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYXTGGVIRIANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.